![molecular formula C12H17F2N5 B11735578 1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735578.png)
1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by subsequent functional group modifications. The reaction conditions often include the use of difluoromethylating agents such as ClCF2H and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as large-scale difluoromethylation, purification through crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
- 1-(Difluoromethyl)-1H-pyrazol-3-yl derivatives
Uniqueness
1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine stands out due to its specific difluoromethyl and pyrazole moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H17F2N5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H17F2N5/c1-3-4-18-7-10(6-16-18)5-15-11-8-19(12(13)14)17-9(11)2/h6-8,12,15H,3-5H2,1-2H3 |
InChI Key |
HZPTXWUVSCCYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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